Cas no 1797609-37-0 (N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide)

N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide
- AKOS033542583
- 1797609-37-0
- Z1688209699
- EN300-1210045
-
- インチ: 1S/C13H9BrClN3O3/c1-7-5-9(14)10(6-11(7)18(20)21)17-13(19)8-3-2-4-16-12(8)15/h2-6H,1H3,(H,17,19)
- InChIKey: LUOPWEITWZLRIL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C)=C(C=C1NC(C1C(=NC=CC=1)Cl)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 368.95158g/mol
- どういたいしつりょう: 368.95158g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 87.8Ų
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1210045-50mg |
1797609-37-0 | 90.0% | 50mg |
$468.0 | 2023-10-02 | ||
Enamine | EN300-1210045-10000mg |
1797609-37-0 | 90.0% | 10000mg |
$2393.0 | 2023-10-02 | ||
Enamine | EN300-1210045-0.05g |
1797609-37-0 | 0.05g |
$212.0 | 2023-06-08 | |||
Enamine | EN300-1210045-5000mg |
1797609-37-0 | 90.0% | 5000mg |
$1614.0 | 2023-10-02 | ||
Enamine | EN300-1210045-1000mg |
1797609-37-0 | 90.0% | 1000mg |
$557.0 | 2023-10-02 | ||
Enamine | EN300-1210045-500mg |
1797609-37-0 | 90.0% | 500mg |
$535.0 | 2023-10-02 | ||
Enamine | EN300-1210045-2500mg |
1797609-37-0 | 90.0% | 2500mg |
$1089.0 | 2023-10-02 | ||
Enamine | EN300-1210045-100mg |
1797609-37-0 | 90.0% | 100mg |
$490.0 | 2023-10-02 | ||
Enamine | EN300-1210045-250mg |
1797609-37-0 | 90.0% | 250mg |
$513.0 | 2023-10-02 |
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide 関連文献
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamideに関する追加情報
N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide: A Comprehensive Overview
The compound N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide (CAS No. 1797609-37-0) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a chloro group at position 2, a carboxamide group at position 3, and a phenyl ring substituted with bromo, methyl, and nitro groups. The combination of these functional groups makes this compound a valuable intermediate in organic synthesis and drug discovery.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving nucleophilic aromatic substitution and coupling reactions. The presence of electron-withdrawing groups such as nitro and chloro enhances the reactivity of the molecule, making it an ideal candidate for further functionalization. Researchers have explored its use as a building block in the construction of bioactive molecules, particularly in the development of anticancer agents. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, highlighting its potential as a lead compound for drug development.
In addition to its pharmaceutical applications, N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide has also found utility in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent research has focused on its ability to form self-assembled monolayers on surfaces, which could be exploited in the fabrication of high-performance electronic devices.
The synthesis of this compound involves a series of carefully optimized steps to ensure high yield and purity. Key intermediates include 2-chloropyridine-3-carboxylic acid and 2-bromo-4-methyl-5-nitroaniline, which are combined through amide bond formation under specific conditions. The use of modern purification techniques such as column chromatography and recrystallization ensures that the final product meets rigorous quality standards required for both academic and industrial applications.
From an environmental perspective, the handling and disposal of N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide must adhere to established safety protocols to minimize any potential impact on ecosystems. Research into its biodegradation pathways is ongoing, with studies focusing on its stability under various environmental conditions. Preliminary findings suggest that the compound undergoes slow degradation under aerobic conditions, emphasizing the need for responsible waste management practices.
In conclusion, N-(2-bromo-4-methyl-5-nitrophenyl)-2-chloropyridine-3-carboxamide (CAS No. 1797609-37-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advances in synthetic methods and application studies, positions it as a valuable tool in both academic research and industrial development. As research continues to uncover new potentials for this compound, it is expected to play an increasingly important role in advancing modern chemistry and materials science.
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